7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid
Description
This compound is a heterocyclic derivative featuring an imidazo[1,5-a]pyrazine core substituted with a trifluoromethyl (-CF₃) group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc moiety is widely utilized in peptide synthesis to protect amines during solid-phase synthesis . The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for improving drug-like properties such as bioavailability and target binding affinity .
Properties
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O4/c24-23(25,26)21-27-19(20(30)31)18-11-28(9-10-29(18)21)22(32)33-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQQTJLUXXQZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=C2C(F)(F)F)C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid (commonly referred to as Fmoc-imidazo-pyrazine) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fmoc Group : A protective group commonly used in peptide synthesis.
- Trifluoromethyl Group : Known for enhancing lipophilicity and biological activity.
- Imidazo[1,5-a]pyrazine Core : A bicyclic structure that contributes to the compound's pharmacological profile.
Antimicrobial Activity
Research has shown that derivatives of imidazo[1,5-a]pyrazine exhibit notable antimicrobial properties. In particular:
-
Antibacterial Activity : Compounds similar to Fmoc-imidazo-pyrazine have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies indicated that certain imidazo-pyrazine derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Compound Target Bacteria MIC (µg/mL) Derivative A Staphylococcus aureus 32 Derivative B Escherichia coli 64 - Antifungal Activity : Some derivatives have also shown antifungal effects against pathogens like Candida albicans, with varying efficacy depending on structural modifications .
Anticancer Activity
The anticancer potential of Fmoc-imidazo-pyrazine derivatives has been explored in several studies:
-
Cell Line Studies : Various derivatives were tested against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The results indicated that specific substitutions on the imidazo-pyrazine core enhanced cytotoxicity .
Compound Cell Line IC50 (µM) Derivative C HepG2 15 Derivative D MCF7 20
The proposed mechanisms for the biological activity of Fmoc-imidazo-pyrazine include:
- Inhibition of DNA Synthesis : Some studies suggest that these compounds may interfere with DNA replication processes in bacterial cells.
- Apoptosis Induction : In cancer cells, the activation of apoptotic pathways has been observed, leading to cell death upon treatment with certain derivatives .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated a series of imidazo-pyrazine compounds for their antimicrobial properties. The results highlighted that modifications at the trifluoromethyl position significantly increased antibacterial activity against Mycobacterium tuberculosis .
- Anticancer Screening : Another research focused on the anticancer effects of Fmoc-imidazo-pyrazines. The study revealed that specific structural configurations led to enhanced cytotoxic effects in various cancer cell lines, suggesting a promising avenue for drug development .
Scientific Research Applications
Solid Phase Peptide Synthesis
The compound contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it valuable in solid-phase peptide synthesis. Fmoc derivatives are widely used as protecting groups during peptide assembly, allowing for the stepwise elongation of peptide chains on solid supports. This method is favored due to the stability of Fmoc groups under basic conditions and their compatibility with aqueous environments.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that it can inhibit key signaling pathways associated with tumor growth and metastasis, such as the BRAF(V600E) and EGFR pathways. In vitro studies have shown that this compound effectively reduces cell proliferation and induces apoptosis in various cancer cell lines .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Bacterial Inhibition : Effective against pathogens like Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Moderate antifungal effects have been observed against various fungal strains, indicating its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating inflammatory cytokines and reducing oxidative stress markers in cellular models. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key aspects include:
- Fluorenyl Group : Enhances binding affinity to target proteins.
- Carboxylic Acid Functionality : Essential for solubility and bioavailability.
Research Findings and Case Studies
| Study | Findings | Notes |
|---|---|---|
| Umesha et al., 2009 | Significant inhibition of DHODH enzyme | Potential immunosuppressive applications |
| Kusakiewicz-Dawid et al., 2017 | Evaluated antifungal activity against multiple pathogens | Moderate activity noted across tested strains |
| Recent Synthesis Studies | Developed novel derivatives with enhanced bioactivity | Focus on structure-activity relationships (SAR) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fmoc and Piperazine/Pyrazine Cores
highlights compounds with Fmoc-protected piperazine or pyrazine derivatives. These share the Fmoc group but differ in core heterocycles and substituents:
Key Differences :
- The target compound’s imidazo[1,5-a]pyrazine core distinguishes it from piperazine-based analogues, offering a more rigid, planar structure conducive to π-π stacking interactions in target binding.
- The trifluoromethyl group is absent in the listed analogues, suggesting unique electronic and steric properties for the target compound.
Bioactivity and Computational Similarity
- Structural Similarity Metrics: Tanimoto and Dice indices () are used to quantify similarity between the target compound and known inhibitors. For example, the Fmoc group’s presence may yield high Tanimoto scores (>0.85) with other Fmoc-protected molecules, but differences in core structures reduce overall similarity .
- Bioactivity Clustering: demonstrates that compounds with similar structural fingerprints often cluster by bioactivity profiles. protease modulation) .
Research Findings and Implications
Computational Predictions
- Virtual screening () using SwissSimilarity could prioritize analogues with shared Fmoc or trifluoromethyl motifs for docking studies against targets like kinases or proteases.
- Molecular dynamics simulations may reveal how the imidazo[1,5-a]pyrazine core stabilizes target binding compared to piperazine-based scaffolds .
Pharmacological Potential
- The trifluoromethyl group’s electron-withdrawing effects could enhance metabolic stability, as seen in fluorinated clinical candidates (). For example, fluorinated kinase inhibitors in Phase III trials show improved half-lives compared to non-fluorinated counterparts .
- The Fmoc group’s bulkiness may limit blood-brain barrier penetration, suggesting applications in peripheral targets (e.g., anti-inflammatory or anticancer agents) .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
